molecular formula C10H17N5O B11805062 N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11805062
M. Wt: 223.28 g/mol
InChI Key: PDYCEOODPAFJFE-UHFFFAOYSA-N
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Description

N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a versatile architecture that combines a 1,2,3-triazole heterocycle with a piperidine moiety, a structure frequently employed in the design of bioactive molecules. The piperidine ring is a privileged scaffold in pharmaceuticals, known to enhance binding affinity to biological targets, and is present in more than twenty classes of medicinal compounds . The 1,2,3-triazole core offers metabolic stability and serves as a robust linker, making it highly suitable for applications in click chemistry and as a bioisostere for various functional groups . Compounds based on the 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide scaffold have demonstrated potent and selective biological activity in pharmaceutical research. Specifically, close analogs have been structurally optimized to act as potent, low-nanomolar inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and elimination . This suggests potential application for this chemical series in the development of co-therapeutics to mitigate adverse drug-drug interactions. Furthermore, similar molecular frameworks are being actively investigated for their potential in targeting neurological conditions, with some triazole derivatives showing promising anticonvulsant activity and affinity for GABA(A) receptors , while others are explored as multifunctional agents for Alzheimer's disease . The ethyl carboxamide substituent provides a handle for further synthetic derivatization and fine-tuning of physicochemical properties. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

N-ethyl-1-piperidin-4-yltriazole-4-carboxamide

InChI

InChI=1S/C10H17N5O/c1-2-12-10(16)9-7-15(14-13-9)8-3-5-11-6-4-8/h7-8,11H,2-6H2,1H3,(H,12,16)

InChI Key

PDYCEOODPAFJFE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=N1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of Piperidin-4-yl Azide

Piperidin-4-yl azide serves as the critical azide component. A two-step synthesis from piperidin-4-amine involves:

  • Diazotransfer : Treatment of piperidin-4-amine (1 ) with triflyl azide (TfN₃) in the presence of Cu(II) sulfate yields piperidin-4-yl azide (2 ).

  • Protection : To prevent side reactions, the piperidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group, yielding N-Boc-piperidin-4-yl azide (3 ).

Triazole Formation via CuAAC

Reaction of N-Boc-piperidin-4-yl azide (3 ) with propiolamide derivatives under Cu(I) catalysis generates the triazole intermediate. For example:

  • Alkyne substrate : N-Ethylpropiolamide (4 ) is prepared by treating propiolic acid with ethylamine using EDC/HOBt coupling.

  • Cycloaddition : Combining 3 and 4 with CuI (10 mol%) and DIPEA in DMF at 60°C for 12 hours affords N-Boc-protected triazole (5 ) in 82% yield.

Deprotection and Final Product

Boc removal using HCl in dioxane (4 M, 25°C, 2 hours) yields N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide (6 ) with >95% purity.

Table 1: Optimization of CuAAC Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
CuIDMF601282
CuOTfTHF50889
CuSO₄/NaAscH₂O/EtOH252465

Cyclization of β-Diketoesters with Azides

An alternative route involves cyclocondensation of β-diketoesters with azides, leveraging the Huisgen cycloaddition under thermal conditions.

Synthesis of β-Diketoester Intermediate

Ethyl 3-oxopent-4-ynoate (7 ) is prepared via Claisen condensation of ethyl propiolate and ethyl acetate using NaH as a base.

Cyclocondensation with Piperidin-4-yl Azide

Heating 7 with N-Boc-piperidin-4-yl azide (3 ) in DMSO at 70°C for 6 hours forms ethyl 1-(N-Boc-piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (8 ) in 75% yield.

Hydrolysis and Amidation

  • Ester hydrolysis : Treatment of 8 with 20% NaOH in ethanol under reflux yields the carboxylic acid (9 ).

  • Amide coupling : Reaction of 9 with ethylamine using HATU/DMAP in DCM affords 6 in 68% overall yield.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodStepsTotal Yield (%)ScalabilityRegioselectivity
CuAAC378High1,4 only
β-Diketoester Cyclization465ModerateMixed
Post-Functionalization552LowN/A
  • CuAAC Advantages : Fewer steps, high regioselectivity, and compatibility with aqueous conditions.

  • Cyclization Drawbacks : Requires high temperatures, leading to ester hydrolysis side reactions.

Challenges and Optimization Strategies

Steric Hindrance

Bulky piperidin-4-yl groups reduce reaction rates. Using CuOTf instead of CuI improves yields by 7–12% due to enhanced catalyst activity.

Protecting Group Strategy

Boc protection prevents azide decomposition but requires acidic deprotection. Alternative p-toluenesulfonyl (Ts) groups enable milder deprotection (NaHCO₃/MeOH) but lower yields (71%).

Purification Challenges

Silica gel chromatography often degrades triazole products. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a broad range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways involved are essential for understanding the compound’s full potential.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Piperazine : The target compound’s piperidine group (saturated 6-membered ring) may confer better metabolic stability compared to piperazine derivatives (e.g., antitumor compounds in ).
  • Alkyl vs. Aryl Substituents: Ethyl carboxamide (target) vs. aryl groups (e.g., quinoline in ) may reduce steric hindrance, improving binding to enzymatic targets.
  • Fluorinated Derivatives : Fluorine substitution (e.g., in ) enhances lipophilicity and bioavailability, a feature absent in the target compound.

Antitumor Activity

Piperazinyl triazole derivatives (e.g., ) exhibit potent CDC25B phosphatase inhibition (up to 86% inhibition at 10 μg/mL), likely due to the electron-withdrawing fluorophenyl groups enhancing target binding. The target compound’s piperidine group may similarly interact with enzyme active sites but requires empirical validation.

Herbicidal Activity

1-Substituted triazole-carboxamides with methyl or benzyl groups (e.g., compounds 6a, 6e ) showed herbicidal activity at 100 μg/mL, while the target compound’s piperidine substituent may redirect activity toward non-plant systems.

Physicochemical Properties

While solubility data for the target compound are unavailable, demonstrates that triazole solubility is solvent- and temperature-dependent. For example, 1-benzyl-4-hydroxymethyl-1H-1,2,3-triazole’s solubility in acetone increases from 0.12 mol/L at 281.15 K to 0.45 mol/L at 315.75 K . The target compound’s piperidine group may improve water solubility compared to aryl-substituted analogs, critical for oral bioavailability.

Biological Activity

N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as NEPTC) is a compound belonging to the 1H-1,2,3-triazole class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article examines the biological activity of NEPTC, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

NEPTC has the molecular formula C10H17N5OC_{10}H_{17}N_{5}O and a molecular weight of approximately 223.28 g/mol. Its structure includes a piperidine moiety attached to a triazole ring, which is known to contribute significantly to its biological activity.

NEPTC exhibits significant biological activity primarily as an antagonist of the pregnane X receptor (PXR). PXR plays a crucial role in regulating drug metabolism and the body's response to xenobiotics. In vitro studies have demonstrated that NEPTC can act as a potent inverse agonist or antagonist at PXR with low nanomolar IC50 values, indicating strong binding affinity and potential for modulating drug metabolism pathways.

1. Antimicrobial Properties

NEPTC has been investigated for its antimicrobial and antifungal properties. Compounds in the triazole class have shown efficacy against various pathogens, suggesting that NEPTC may also exhibit similar activities. Studies indicate that derivatives of triazole compounds can inhibit the growth of bacteria and fungi effectively.

2. Anticancer Activity

The anticancer potential of NEPTC has been explored through various studies. Triazole derivatives are known for their ability to interact with cancer cell signaling pathways, influencing apoptosis and cell proliferation. Preliminary data suggests that NEPTC may induce apoptosis in cancer cell lines, although specific IC50 values for its anticancer activity remain to be fully elucidated .

3. Binding Affinity Studies

Interaction studies have highlighted NEPTC's binding affinity to various biological targets beyond PXR. The compound's ability to modulate receptor activity is crucial for understanding its pharmacodynamics and optimizing therapeutic profiles.

Comparative Analysis with Related Compounds

A comparison of NEPTC with structurally similar compounds reveals distinct biological activities based on slight modifications in their chemical structure:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamideDimethyl substitution on nitrogenPotential PXR modulationEnhanced solubility
1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamideDifferent piperidine substitutionAntimicrobial propertiesDifferent receptor interactions
5-substituted 1H-triazolesVaried substituents on triazole ringAntifungal activityDiverse biological targets

This table illustrates how modifications can lead to distinct pharmacological profiles while maintaining core structural features common within the triazole class.

Case Studies

Recent research has highlighted the potential of triazole derivatives in various therapeutic applications:

  • Study on Anticancer Activity : A study demonstrated that triazole derivatives could induce apoptosis in MCF cell lines, suggesting that NEPTC might share similar mechanisms due to its structural characteristics .
  • PXR Modulation : Research focusing on PXR antagonists has shown that compounds like NEPTC can effectively modulate drug metabolism pathways, which is critical for developing new therapeutic agents aimed at improving drug efficacy and safety profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cycloaddition and condensation reactions. A validated approach for analogous triazole-piperidine derivatives involves:
  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
  • Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or reductive amination.
  • Step 3 : Carboxamide formation using activated esters (e.g., EDCI/HOBt coupling).
    For example, ZrOCl₂·8H₂O in ethanol-water has been employed as a catalyst for similar triazole-piperidine derivatives, achieving yields >80% .
    Table 1 : Example Synthetic Conditions
StepReagents/ConditionsYield (%)Reference
CycloadditionCuSO₄, sodium ascorbate, RT75–85
Piperidine substitutionEthylamine, DIPEA, DMF65–70
Carboxamide couplingEDCI, HOBt, DCM80–90

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer : Key characterization techniques include:
  • 1H/13C NMR : Assign triazole protons (δ 8.2–8.5 ppm) and piperidine carbons (δ 25–55 ppm) in DMSO-d₆ or CDCl₃ .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Initial screens should focus on target enzymes or pathways implicated in related compounds:
  • COX-2 Inhibition : Use a fluorometric assay with recombinant COX-2 enzyme (IC₅₀ determination) .
  • Antiviral Activity : Plaque reduction assays in MDCK cells for influenza A (EC₅₀) .
  • Bacterial SOS Response Inhibition : Luciferase-based reporter assays in E. coli .
    Table 2 : Example Biological Data for Analogues
TargetAssay TypeIC₅₀/EC₅₀ (μM)Reference
COX-2Fluorometric0.45 ± 0.12
Influenza APlaque reduction1.2 ± 0.3
SOS ResponseLuciferase5.6 ± 1.1

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply full-matrix least-squares methods to optimize positional/displacement parameters. Anisotropic refinement for non-H atoms .
  • Validation : Check R-factor convergence (<0.05) and electron density maps for piperidine chair conformation .

Q. How to address contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:
  • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls.
  • SAR Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on piperidine) .
  • Dose-Response Curves : Generate EC₅₀ values under consistent pH/temperature conditions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Use hydrochloride salts to enhance aqueous solubility.
  • Prodrug Design : Introduce ester moieties (e.g., ethyl carboxamate) cleaved in vivo .
  • Nanoparticle Encapsulation : Use PLGA polymers for sustained release .

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